2-oxo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide
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Overview
Description
2-oxo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide is a complex organic compound that features a chromene core, a pyridine ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic conditions.
Pyridine Ring Introduction: The pyridine ring can be introduced through a condensation reaction with a suitable pyridine derivative.
Thiophene Moiety Addition: The thiophene ring is often added via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Amide Formation: The final step involves the formation of the amide bond through a reaction between the carboxylic acid group of the chromene core and an amine derivative of the pyridine-thiophene moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Medicinal Chemistry: The compound may serve as a lead molecule for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound’s unique structure may make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-oxo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-oxo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide: shares similarities with other chromene derivatives, pyridine-containing compounds, and thiophene-based molecules.
Uniqueness
- The combination of the chromene core, pyridine ring, and thiophene moiety in a single molecule is relatively unique, providing a distinct set of chemical and biological properties that may not be present in other compounds.
Conclusion
This compound is a compound with significant potential in various fields of scientific research. Its unique structure and diverse reactivity make it a valuable subject for further study and application.
Properties
IUPAC Name |
2-oxo-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c23-19(16-9-14-4-1-2-5-17(14)25-20(16)24)22-11-13-8-15(12-21-10-13)18-6-3-7-26-18/h1-10,12H,11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVSSDCVLNFOPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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